2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol
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Overview
Description
2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chloromethyl group at the 2-position and a hydroxyl group at the 5-position makes this compound unique and potentially useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloromethylpyridine with formamide under acidic conditions can lead to the formation of the imidazo[1,2-a]pyridine core . The hydroxyl group can then be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(formyl)imidazo[1,2-a]pyridin-5-ol.
Reduction: Formation of 2-methylimidazo[1,2-a]pyridin-5-ol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridin-5-ol derivatives.
Scientific Research Applications
2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially disrupting their normal function. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)imidazo[1,2-a]pyridine: Lacks the hydroxyl group at the 5-position.
2-(Methyl)imidazo[1,2-a]pyridin-5-ol: Lacks the chloromethyl group at the 2-position.
2-(Chloromethyl)imidazo[1,5-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.
Uniqueness
2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol is unique due to the presence of both the chloromethyl and hydroxyl groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-(chloromethyl)-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C8H7ClN2O/c9-4-6-5-11-7(10-6)2-1-3-8(11)12/h1-3,5,10H,4H2 |
InChI Key |
BFRZEPPRJPECIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=C(NC2=C1)CCl |
Origin of Product |
United States |
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